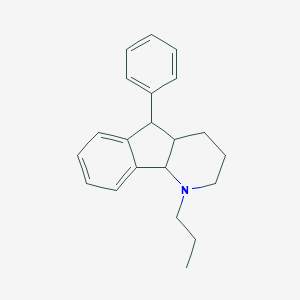
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, also known as PHIP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PHIP is a bicyclic compound that belongs to the class of indenopyridines and has a molecular formula of C20H25N.
Mechanism Of Action
The mechanism of action of 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine is not fully understood. However, it is known that 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine interacts with various proteins and enzymes in the body, including the dopamine transporter and the sigma-1 receptor. These interactions can lead to changes in neurotransmitter levels and signaling pathways, which can affect various physiological processes.
Biochemical And Physiological Effects
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been shown to have various biochemical and physiological effects. In animal studies, 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity and reward-seeking behavior. 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has also been shown to have analgesic effects and can reduce pain sensitivity in animal models.
Advantages And Limitations For Lab Experiments
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. It is also a versatile compound that can be used as a building block for the synthesis of various compounds. However, 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can limit its potential as a drug candidate.
Future Directions
There are several future directions for research on 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another direction is to explore its potential as a precursor for the synthesis of various materials, including nanoparticles and polymers. Additionally, further research is needed to fully understand the mechanism of action of 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine and its interactions with various proteins and enzymes in the body.
Synthesis Methods
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Suzuki-Miyaura cross-coupling reaction. The Pictet-Spengler reaction is the most commonly used method for synthesizing 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine. This method involves the condensation of an aldehyde and an amine to form a tetrahydroisoquinoline intermediate, which is then cyclized to form 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine.
Scientific Research Applications
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been the subject of scientific research due to its potential applications in various fields. In the field of organic chemistry, 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been used as a building block for the synthesis of various compounds. In the field of medicinal chemistry, 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In the field of materials science, 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been used as a precursor for the synthesis of various materials, including nanoparticles and polymers.
properties
CAS RN |
107035-05-2 |
|---|---|
Product Name |
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine |
Molecular Formula |
C21H25N |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
5-phenyl-1-propyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine |
InChI |
InChI=1S/C21H25N/c1-2-14-22-15-8-13-19-20(16-9-4-3-5-10-16)17-11-6-7-12-18(17)21(19)22/h3-7,9-12,19-21H,2,8,13-15H2,1H3 |
InChI Key |
RMFDPFVJWNFOJK-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4 |
Canonical SMILES |
CCCN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4 |
Other CAS RN |
107035-09-6 107035-10-9 |
synonyms |
1-PPHIP 1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine 1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine hydrochloride, (+)-isomer 1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine hydrochloride, (-)-isomer 1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, (+)-isomer 1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, (-)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




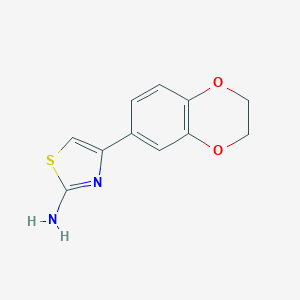
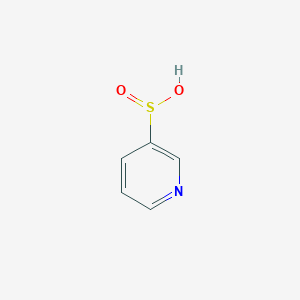
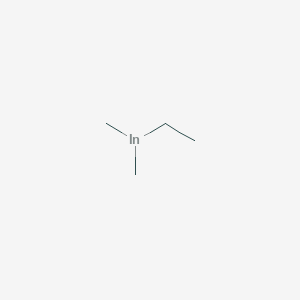
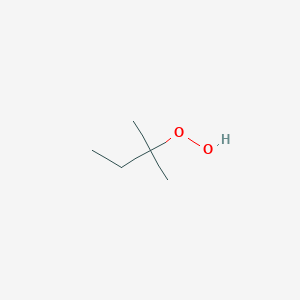
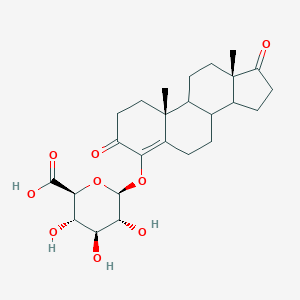

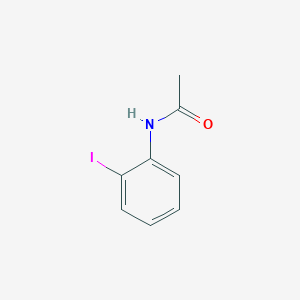
![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)

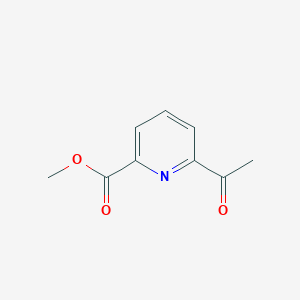
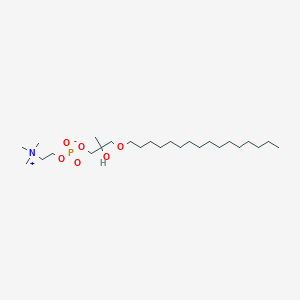
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)